Product packaging for WAY-200070(Cat. No.:CAS No. 440122-66-7)

WAY-200070

Cat. No.: B1683082
CAS No.: 440122-66-7
M. Wt: 306.11 g/mol
InChI Key: BAAILVWEAXFTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-200070 is a synthetic, nonsteroidal, and highly selective agonist of Estrogen Receptor Beta (ERβ) with an EC50 of 2 nM for ERβ and 155 nM for ERα, offering 68-fold selectivity . This high selectivity makes it a valuable tool for dissecting the specific functions of ERβ, independent of ERα-mediated effects . In neuroscience research, this compound has demonstrated significant potential as a novel anxiolytic and antidepressant agent. Studies show it produces antidepressant-like effects in the tail suspension test and anxiolytic-like effects in the stress-induced hyperthermia and four-plate tests in male mice . Its mechanism involves the nuclear translocation of ERβ receptors and subsequent activation of downstream pathways, such as increased c-fos expression. Furthermore, it enhances serotonergic and dopaminergic neurotransmission in the central nervous system, which is thought to underpin its behavioral effects . Recent research also identifies ERβ in the lateral habenula as a critical mediator of estrogen's antidepressant effects, a role that a selective ERβ agonist like this compound can help explore . Beyond neuroscience, this compound is useful in oncology research. ERβ is recognized as a tumor suppressor in various cancers. In prostate cancer, ERβ activation can downregulate androgen receptor (AR) signaling and suppress tumor growth, making ERβ agonists a potential therapeutic avenue for castration-resistant prostate cancer (CRPC) . Similarly, in triple-negative breast cancer (TNBC), ERβ has been proposed as an oncosuppressor and a potential target for therapy . This compound has been shown to augment the efficacy of tamoxifen in in vitro models of breast cancer . Additional research applications include the study of inflammatory conditions , photoaging , and metabolic diseases, where it has been found to produce antidiabetic effects in animal models . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrNO3 B1683082 WAY-200070 CAS No. 440122-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAILVWEAXFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432027
Record name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440122-66-7
Record name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80432027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-200070
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Record name WAY-200070
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Way 200070: Chemical Profile and Selectivity

Chemical Structure and Properties

This compound is a synthetic, nonsteroidal molecule with the chemical name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol. tocris.com Its molecular formula is C₁₃H₈BrNO₃ and it has a molar mass of 306.115 g/mol . wikipedia.org

Binding Affinity and Selectivity for ERβ

This compound has been shown to be a potent and highly selective agonist for ERβ. Studies have reported its binding affinity and functional selectivity in various in vitro assays.

Receptor SubtypeEC₅₀ (nM)Selectivity Ratio (ERα/ERβ)Reference
ERβ2- wikipedia.orgtocris.com
ERα15568-fold wikipedia.orgtocris.comresearchgate.net

This data indicates that this compound is approximately 68-fold more selective for ERβ over ERα. wikipedia.orgtocris.comresearchgate.net This high degree of selectivity makes it a valuable pharmacological tool for dissecting the specific functions mediated by ERβ.

Comparison with Other Estrogen Receptor Ligands

Compared to endogenous estrogen like 17β-estradiol, which binds with similar affinity to both ERα and ERβ, this compound exhibits a clear preference for the beta subtype. wikipedia.orgoup.com Other selective ligands, such as Diarylpropionitrile (DPN), also show selectivity for ERβ, but the degree of selectivity can vary between compounds. wikipedia.orgbioscientifica.com The high selectivity of this compound distinguishes it as a potent tool for studying ERβ-specific signaling pathways.

Molecular and Cellular Mechanisms of Way 200070 Action

Estrogen Receptor-β Activation and Conformational Changes

The binding of a ligand, such as WAY-200070, to the ligand-binding domain of ERβ induces a conformational change in the receptor. google.com This structural alteration is crucial for the subsequent steps in the signaling pathway, including the dissociation of cytoplasmic multiprotein complexes that sequester the unliganded receptor. google.com The conformational change triggered by agonist binding facilitates the recruitment of coactivator proteins and promotes receptor dimerization, events essential for DNA binding and transcriptional activation. google.commarquette.edu While different ERβ-selective ligands may induce distinct conformational changes, these changes are directly linked to the diverse biological activities mediated by the receptor within the cell. google.com

Nuclear Translocation of Estrogen Receptor-β

Upon ligand binding and the resulting conformational change, the liganded ERβ complex undergoes translocation from the cytoplasm to the cell nucleus. google.com This movement is a critical step, as the estrogen receptor functions as a transcription factor, exerting its primary effects by interacting with DNA in the nucleus. Studies using this compound have demonstrated its ability to induce the nuclear translocation of ERβ. For instance, administration of this compound (at a dose of 30 mg/kg subcutaneously) in mice was shown to cause the nuclear translocation of striatal ERβ receptors from the cytosol within 15 minutes. researchgate.netnih.govmedchemexpress.com This effect confirms that this compound successfully binds to estrogen receptors and initiates downstream signaling events, and its absence in ERβ knockout mice verifies that this translocation is specifically mediated through ERβ. researchgate.netnih.gov

Modulation of Gene Expression and Transcriptional Activity via Estrogen Receptor-β

Following nuclear translocation, the liganded ERβ dimer interacts with specific DNA sequences, known as estrogen response elements (EREs), in the promoter regions of target genes. google.com This interaction, along with the recruitment of coregulatory proteins, modulates the transcription of these genes, leading to altered mRNA levels and subsequent changes in protein synthesis and cellular function. guidetopharmacology.orggoogle.com this compound, as an ERβ agonist, influences the expression of various genes.

Regulation of c-fos Activation

The immediate early gene c-fos is often used as a marker of neuronal activity and transcriptional activation. Studies have shown that this compound can increase c-fos activation. In mice, administration of this compound (30 mg/kg s.c.) increased c-fos activation 4 hours after administration, although not at the 15-minute mark. researchgate.netnih.govcaymanchem.comcaymanchem.com This induction of c-fos by this compound further supports its ability to bind to ERβ and trigger downstream transcriptional events. researchgate.netnih.gov

Influence on Metallothionein-II mRNA Expression

Metallothionein-II (MT-II) is a protein involved in metal homeostasis and protection against oxidative stress. Research using ERβ-selective ligands, including this compound, has investigated their effect on metallothionein-II mRNA expression. WAY-166818, another ERβ-selective ligand structurally related to this compound, was shown to be a full agonist on ERβ as measured by its ability to regulate metallothionein-II mRNA in SAOS-2 cells. oup.comresearchgate.net While direct data for this compound's effect on metallothionein-II mRNA was not explicitly detailed in the provided snippets, its classification as a full ERβ agonist with similar mechanisms suggests a potential for comparable effects on genes regulated by ERβ, such as metallothionein-II.

Alteration of Progesterone (B1679170) Receptor mRNA Expression

The progesterone receptor (PR) is another nuclear receptor whose expression can be modulated by estrogen signaling. Studies have examined the influence of ERβ-selective agonists on progesterone receptor mRNA expression. WAY-166818 was found to up-regulate progesterone receptor mRNA expression in the preoptic area, a brain region expressing both ERα and ERβ. oup.comoup.com This effect was not observed in the ventromedial nucleus, which primarily expresses ERα. oup.comoup.com Similarly, this compound was also reported to up-regulate progesterone receptor mRNA expression in the preoptic area. oup.com These findings suggest that ERβ activation by compounds like this compound can selectively modulate progesterone receptor gene expression in specific brain regions.

Induction of Galanin Expression

Galanin is a neuropeptide involved in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) neurons. Estrogen and ERβ-selective ligands have been shown to induce galanin expression within GnRH-immunoreactive neurons. oup.comoup.com Studies using this compound have demonstrated that this ERβ agonist can stimulate galanin expression in these neurons in the female rat brain. probechem.comoup.comoup.com This effect was observed after administration of this compound to ovariectomized rats, with a significant increase in galanin expression. oup.comoup.com This induction of galanin expression by this compound highlights another specific gene regulatory effect mediated through ERβ activation.

Here is a summary of the gene expression modulation by this compound:

Gene/mRNAEffect of this compound ActivationLocation/Context
c-fosIncreased activationStriatum (in mice)
Metallothionein-II mRNA(Inferred) Potential regulationSAOS-2 cells (based on similar ERβ agonist)
Progesterone Receptor mRNAUp-regulationPreoptic area (in female rat brain)
Galanin ExpressionInductionGnRH-immunoreactive neurons (in female rat brain)

Intracellular Signaling Pathways Mediated by Estrogen Receptor-β Activation

Activation of ERβ by this compound triggers several intracellular signaling pathways, contributing to its diverse biological effects. These pathways include those influencing ion channel activity and calcium dynamics diabetesjournals.orgnih.govoup.com. Beyond ion channels and calcium, ERβ activation by this compound has also been shown to activate pathways such as the PAK/ERK1/2 pathway in cortical neurons, suggesting a role in regulating the actin cytoskeleton and synaptic plasticity jneurosci.orgnih.gov.

ATP-Sensitive K+ Channel Activity

Research indicates that activation of ERβ by this compound can modulate the activity of ATP-sensitive potassium (KATP) channels. In isolated pancreatic β-cells from mice, this compound at a concentration of 100 pmol/L was observed to decrease KATP channel activity diabetesjournals.orgnih.govresearchgate.net. This effect is considered a rapid, membrane-initiated action of ERβ oup.com. The inhibition of KATP channels can lead to membrane depolarization, which in turn influences intracellular calcium levels and downstream cellular functions, such as insulin (B600854) secretion in pancreatic beta cells diabetesjournals.orgnih.govoup.com.

Data from studies on isolated pancreatic β-cells demonstrate the impact of this compound on KATP channel activity:

TreatmentKATP Channel Activity (% of Control)
Vehicle100
This compound (100 pmol/L)Decreased

Intracellular Calcium Dynamics

This compound-mediated activation of ERβ significantly impacts intracellular calcium dynamics. In mouse islets of Langerhans, treatment with this compound led to a greater increase in global intracellular Ca²⁺ entry following glucose stimulation diabetesjournals.orgnih.govresearchgate.net. This enhanced calcium influx is a critical step in stimulus-secretion coupling, particularly in insulin-secreting beta cells diabetesjournals.orgnih.govoup.com.

Furthermore, studies in human airway smooth muscle (hASM) cells have explored the chronic effects of this compound on intracellular calcium regulation. Prolonged exposure (24 hours) to this compound downregulated the expression of STIM1 and Orai1, proteins involved in store-operated calcium entry (SOCE), resulting in a decrease in intracellular Ca²⁺ concentration mdpi.comnih.gov. This effect was observed in hASM cells from both non-asthmatic and asthmatic individuals, being more pronounced in the latter mdpi.comnih.gov. ERβ activation by this compound was also found to reverse the increase in intracellular Ca²⁺ response caused by inflammatory cytokines like TNF-α or IL-13 in hASM cells, partly by inhibiting L-type calcium channels and increasing sarcoplasmic reticulum Ca²⁺ sequestration nih.govnih.gov.

Data illustrating the effect on intracellular calcium entry in mouse islets:

TreatmentEffect on Global Intracellular Ca²⁺ Entry (after glucose stimulation)
Control (Glucose)Baseline Increase
This compound (100 pmol/L + Glucose)Greater Increase

Note: This table summarizes the qualitative finding of increased calcium entry diabetesjournals.orgnih.govresearchgate.net. Quantitative data, such as Area Under the Curve (AUC) measurements for calcium transients, are presented in the source but not easily extractable into a simple table format without the original figures.

The modulation of intracellular calcium by this compound highlights a key mechanism by which ERβ activation influences cellular function, affecting processes ranging from hormone secretion to smooth muscle contractility diabetesjournals.orgnih.govoup.comnih.govnih.gov.

Neuropharmacological Research on Way 200070

Effects on Affective Disorders

Investigations into the neuropharmacological profile of WAY-200070 have revealed its capacity to produce anxiolytic-like and antidepressant-like effects in animal models. bio-techne.comsigmaaldrich.comglpbio.cnresearchgate.netwikipedia.org These behavioral responses suggest a potential therapeutic utility for this compound in the treatment of affective disorders. researchgate.netnih.gov

Anxiolytic-Like Behavioral Responses

This compound has demonstrated anxiolytic-like effects in various behavioral tests in mice and rats. Studies have shown that administration of this compound can lead to a decrease in anxiety-like behaviors. oup.comresearchgate.net For instance, in the four-plate test and stress-induced hyperthermia models in mice, this compound (30 mg/kg s.c.) exhibited anxiolytic-like effects, indicated by increased punished crossings and attenuation of the hyperthermic response. researchgate.netnih.gov Ovariectomized rats treated with this compound also showed significantly decreased anxiety-like behaviors in both the open-field and elevated plus maze tests. oup.comresearchgate.net Furthermore, anxiolytic effects have been observed in zebrafish larvae using a light-dark choice behavior test. caymanchem.com

Table 1: Anxiolytic-Like Effects of this compound in Animal Models

Animal ModelBehavioral TestThis compound EffectReference
MiceFour-plate testIncreased punished crossings researchgate.netnih.gov
MiceStress-induced hyperthermiaAttenuation of hyperthermic response researchgate.netnih.gov
Ovariectomized RatsOpen-field testSignificantly decreased anxiety-like behaviors oup.comresearchgate.net
Ovariectomized RatsElevated plus mazeSignificantly decreased anxiety-like behaviors oup.comresearchgate.net
Larval ZebrafishLight-dark choice behavior testAnxiolytic effects caymanchem.com

Antidepressant-Like Behavioral Responses

In addition to its anxiolytic-like effects, this compound has also shown antidepressant-like properties in animal models. Research using the mouse tail suspension test demonstrated that this compound (30 mg/kg s.c.) reduced immobility time, which is indicative of an antidepressant-like effect. medchemexpress.comcaymanchem.comglpbio.cnresearchgate.netnih.gov Ovariectomized rats treated with this compound also exhibited significantly less depressive-like behaviors in the forced swim test. oup.comresearchgate.net These findings support the potential of this compound as a novel agent for the treatment of depressive disorders. researchgate.netnih.gov

Table 2: Antidepressant-Like Effects of this compound in Animal Models

Animal ModelBehavioral TestThis compound EffectReference
MiceTail suspension testReduced immobility time medchemexpress.comcaymanchem.comglpbio.cnresearchgate.netnih.gov
Ovariectomized RatsForced swim testSignificantly less depressive-like behaviors oup.comresearchgate.net

Modulation of Neurotransmission

This compound has been found to enhance neurotransmission in the central nervous system, including effects on both serotonergic and dopaminergic systems. wikipedia.org Its modulation of these systems is believed to contribute to its observed effects on affective disorders. researchgate.netnih.gov

Serotonergic System Modulation

The serotonergic system is intricately involved in the regulation of mood and behavior, and dysfunctions in this system are often associated with affective disorders like depression. nih.gov this compound, as an ERβ agonist, has been shown to influence serotonergic function. researchgate.netnih.gov

Studies have investigated the impact of this compound on serotonin (B10506) (5-HT) levels in the brain. In wild type mice, administration of this compound (30 mg/kg s.c.) produced a delayed and transient increase in 5-HT levels in the striatum, with an approximate 100% increase observed. researchgate.netnih.gov This effect was absent in ERβ knockout mice, confirming the role of ERβ in mediating this response. researchgate.netnih.gov Further research examining 5-HTP accumulation, a precursor to serotonin, has also been conducted to understand the role of ERβ receptors on serotonergic function. researchgate.netnih.gov

Table 3: Effect of this compound on Striatal 5-HT Levels in Wild Type Mice

TreatmentBrain RegionEffect on 5-HT LevelsMagnitude of IncreaseTiming of EffectReference
This compound (30 mg/kg s.c.)StriatumIncreased~100%Delayed and transient researchgate.netnih.gov

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin. nih.govoup.com Research suggests a functional connection between ERβ and TPH. oup.com Studies have indicated that ERβ knockout mice have reduced frontal cortex levels of 5-HTP, which is indicative of reduced tryptophan hydroxylase activity. researchgate.netnih.govbiocrick.com This finding supports the notion that ERβ plays a role in regulating serotonin synthesis. While the direct effect of this compound on TPH activity has been explored in the context of 5-HTP accumulation, the relationship between ERβ activation by this compound and TPH activity, particularly TPH2 mRNA expression in the dorsal raphe nuclei, has also been a subject of investigation. nih.govresearchgate.net Studies have shown that ERβ agonists can modulate TPH mRNA expression. nih.govresearchgate.net

Table 4: Tryptophan Hydroxylase Activity in ERβ Knockout Mice

GenotypeBrain Region5-HTP LevelsIndicationReference
ERβ Knockout MiceFrontal CortexReducedReduced Tryptophan Hydroxylase Activity researchgate.netnih.govbiocrick.com
5-HT Levels and Accumulation

Dopaminergic System Modulation

Studies have shown that administration of this compound can influence the dopaminergic system. In wild-type mice, a dose of 30 mg/kg administered subcutaneously produced a delayed increase in dopamine (B1211576) levels in the striatum. caymanchem.comresearchgate.netnih.govmedchemexpress.com This increase was approximately 50% and was sustained for a period of 90 to 240 minutes following administration. researchgate.netnih.gov This effect was notably absent in estrogen receptor beta knockout (ERβKO) mice, confirming that the modulation of striatal dopamine by this compound is mediated specifically through ERβ. researchgate.netnih.gov

Norepinephrine (B1679862) Biosynthetic Enzymes Regulation (e.g., Dopamine-β-hydroxylase, Tyrosine Hydroxylase)

This compound has been investigated for its effects on the regulation of enzymes involved in norepinephrine biosynthesis, such as tyrosine hydroxylase (TH) and dopamine-β-hydroxylase (DBH). Research in ovariectomized female rats treated daily with this compound for 21 days explored the response of DBH mRNA levels in the locus coeruleus (LC) and TH and DBH mRNA levels in the nucleus of the solitary tract (NTS) to immobilization stress (IMO). bioscientifica.combioscientifica.comnih.govbioscientifica.comnih.gov

Pretreatment with this compound was found to block the stress-induced increase in DBH mRNA in the LC following a single IMO exposure. bioscientifica.combioscientifica.comnih.govbioscientifica.comnih.gov However, this inhibitory effect was not observed with repeated IMO stress, where the rise in DBH mRNA was still significant and comparable to that in vehicle-treated rats. bioscientifica.combioscientifica.comnih.govnih.gov

In the NTS, this compound also inhibited the stress-triggered rise in both TH and DBH mRNAs in most cases following a single IMO. bioscientifica.combioscientifica.comnih.govbioscientifica.comnih.gov Similar to the findings in the LC, this inhibitory effect was less pronounced or absent after repeated stress exposure. bioscientifica.combioscientifica.comnih.govbioscientifica.comnih.gov These results suggest that ERβ activation by this compound can modulate the gene expression of norepinephrine biosynthetic enzymes in a context-dependent manner, with differential effects depending on the duration of the stressor. bioscientifica.combioscientifica.comnih.govbioscientifica.comnih.gov

Data on the effects of this compound on DBH mRNA levels in the Locus Coeruleus following immobilization stress in ovariectomized rats:

Treatment GroupStress ConditionDBH mRNA Level (Arbitrary Units)Citation
VehicleSingle IMOElevated bioscientifica.combioscientifica.comnih.govnih.gov
This compoundSingle IMOBlocked/Inhibited bioscientifica.combioscientifica.comnih.govbioscientifica.comnih.gov
VehicleRepeated IMOElevated bioscientifica.combioscientifica.comnih.govnih.gov
This compoundRepeated IMOSignificant Rise (similar to vehicle) bioscientifica.combioscientifica.comnih.govnih.gov

Impact on Neuroendocrine Regulation

This compound's influence extends to the neuroendocrine system, particularly its interaction with the hypothalamic-pituitary-adrenal (HPA) axis and its potential to attenuate the stress response.

Hypothalamic-Pituitary-Adrenal Axis Activity

Research indicates that ERβ, the primary target of this compound, plays a role in regulating the HPA axis. nih.gov Studies using selective ERβ agonists, including this compound, have demonstrated an inhibition of HPA axis reactivity to stressors. nih.govoup.com In ovariectomized rats, treatment with this compound resulted in significantly lower serum corticosterone (B1669441) levels following a forced swim test, an effect also observed with racemic DPN and its S-enantiomer, both of which are ERβ agonists. oup.com This suggests an ERβ-dependent mechanism for reducing stress-induced activation of the HPA axis. oup.com However, another study in ovariectomized rats treated daily for 21 days found that while estradiol (B170435) benzoate (B1203000) and an ERα agonist increased basal corticosterone, this compound did not, and unlike the ERα agonist, this compound did not prevent the rise in corticosterone levels induced by single or repeated immobilization stress. bioscientifica.comnih.govbioscientifica.comnih.gov This highlights potential differences in the effects of acute versus chronic ERβ activation and the type of stressor.

Stress Response Attenuation

Consistent with its effects on the HPA axis, this compound has shown anxiolytic-like effects in animal models, indicating an attenuation of the stress response. caymanchem.comresearchgate.netnih.govmedchemexpress.com In mice, this compound (30 mg/kg) attenuated the hyperthermic response induced by stress. researchgate.netnih.govbiocrick.com It has also been reported to decrease anxiety-like behaviors in tests such as the four-plate test (increasing punished crossings), the open-field test, and the elevated plus maze. researchgate.netnih.govmedchemexpress.commedchemexpress.com These findings support the notion that activation of ERβ by this compound contributes to a reduction in stress-related behavioral and physiological responses. researchgate.netnih.gov

Influence on Cognitive and Social Behaviors

Beyond neurochemical and neuroendocrine effects, this compound has been investigated for its influence on complex behaviors, including social learning.

Social Learning of Food Preferences

The social transmission of food preferences (STFP) paradigm is used to examine how animals learn food preferences from conspecifics. Research in ovariectomized mice has explored the effects of ERβ activation by this compound on this type of social learning. medchemexpress.commedchemexpress.comnih.gov

Studies have shown that ovariectomized mice treated with this compound exhibited a prolonged preference for a food that was socially demonstrated to them, in contrast to ovariectomized mice treated with an ERα selective agonist which failed to learn the preference. medchemexpress.commedchemexpress.comnih.gov Specifically, this compound-treated ovariectomized mice showed a two-fold prolonged preference for the demonstrated food. medchemexpress.commedchemexpress.comnih.gov This effect is similar to the prolonged preferences observed in intact female mice during specific phases of the estrous cycle, suggesting that ERβ activation may mediate the influence of the estrous cycle on social learning of food preferences. nih.gov The effects of this compound on social learning may be partially attributed to its influence on submissive behavior. nih.govresearchgate.net

Data on the effect of this compound on social learning of food preferences in ovariectomized mice:

Treatment GroupSocially Acquired Food PreferenceDuration of PreferenceCitation
Ovariectomized + VehicleNot specifiedNot specified medchemexpress.commedchemexpress.comnih.gov
Ovariectomized + ERα AgonistFailed to learn preferenceNot applicable medchemexpress.commedchemexpress.comnih.gov
Ovariectomized + this compoundLearned preferenceTwo-fold prolonged medchemexpress.commedchemexpress.comnih.gov

Agonistic Behaviors

Studies investigating the effects of this compound on agonistic behaviors have been conducted in animal models, primarily mice. In gonadally intact male and female mice, administration of this compound has been shown to increase specific agonistic behaviors, such as pushing down and aggressive grooming, without affecting direct attacks medchemexpress.comglpbio.cnnih.gov. This suggests that ERβ activation may modulate certain aspects of aggressive interactions that are not directly related to overt physical attacks nih.gov.

Research using estrogen receptor knockout mice has provided further insight into the roles of ERα and ERβ in aggression. Long-term inactivation of ERα has been associated with decreased male aggression, while inactivation of ERβ has been linked to increased male aggression. Conversely, opposite effects were observed in female ERα and ERβ knockout mice nih.gov. The acute activation of ERβ by this compound in gonadally intact mice appears to influence a specific subset of agonistic behaviors, supporting the notion that ERβ plays a role in mediating these responses nih.gov.

Neuroprotection Studies

This compound has been explored for its potential neuroprotective properties, particularly in the context of cerebral ischemia. Estrogen, through its receptors, is known to exert neuroprotective effects in various models of neuronal injury nih.govfrontiersin.org. The selective activation of ERβ by compounds like this compound has been investigated to delineate the specific contribution of this receptor subtype to neuroprotection.

Protection Against Ischemia-Induced Neuronal Damage

Several studies have investigated the ability of this compound to protect against neuronal damage induced by cerebral ischemia. Cerebral ischemia, a condition characterized by reduced blood flow to the brain, can lead to significant neuronal cell death ekb.eg. Experimental models, such as global cerebral ischemia (GCI), are used to simulate this condition in research settings nih.govekb.eg.

Research in rats subjected to GCI has indicated that administration of a selective ERβ agonist, such as this compound-3 (a form of this compound), can exert neuroprotective effects in the hippocampal CA1 region nih.govekb.egkarger.comnih.gov. The hippocampus, particularly the CA1 region, is known to be highly vulnerable to ischemic damage nih.govfrontiersin.org. One study reported that this compound-3 enhanced the survival of hippocampal CA1 pyramidal neurons in a subset of animals following GCI karger.comnih.govoup.com. Another study using a different ERβ agonist, diarylpropionitrile (DPN), also showed reduced global cerebral ischemia damage in the mouse hippocampal CA1 region nih.govekb.egkarger.com.

While the exact mechanisms underlying ERβ-mediated neuroprotection against ischemia are still under investigation, studies suggest that ERβ activation may influence various cellular processes critical for neuronal survival. These could include the modulation of synaptic signaling and structure, as observed with this compound treatment leading to increased spine density and accumulation of postsynaptic density protein 95 (PSD-95) in cultured cortical neurons jneurosci.org. This compound has also been shown to induce phosphorylation of p21-activated kinase (PAK) and extracellular signal-regulated kinase 1/2 (ERK1/2) in cultured cortical neurons, suggesting a potential pathway for regulating the actin cytoskeleton, which is important for synaptic plasticity and neuronal structure jneurosci.org.

It is worth noting that while studies with selective agonists like this compound suggest a neuroprotective role for ERβ in ischemia, the role of ERβ in mediating endogenous estrogen's neuroprotection against cerebral ischemia may be less prominent compared to ERα in some models nih.gov. However, the evidence from pharmacological studies using selective ERβ agonists supports the potential for exogenous activation of ERβ to provide neuroprotection against cerebral ischemia nih.gov.

The following table summarizes some of the key findings regarding the effects of this compound on neurochemical markers and behavior:

EffectAnimal Model / ConditionObserved OutcomeSource(s)
Nuclear translocation of ERβ receptorsWild-type mice (striatum)Occurs within 15 minutes of administration. medchemexpress.comnih.gov
Increase in Striatal Dopamine LevelsWild-type miceDelayed ~50% increase, maintained for 90-240 minutes. Absent in ERβ KO mice. medchemexpress.comnih.govresearchgate.net
Increase in Serotonin (5-HT) LevelsWild-type miceDelayed and transient ~100% increase. medchemexpress.comnih.govresearchgate.net
Increased Agonistic BehaviorsGonadally intact male and female miceIncreased pushing down and aggressive grooming; attacks unaffected. medchemexpress.comglpbio.cnnih.gov
Reduced Immobility in Tail Suspension TestMiceIndicates antidepressant-like effect. medchemexpress.comcaymanchem.comglpbio.cnnih.gov
Anxiolytic-like effectsMice (four-plate test, stress-induced hyperthermia)Increased punished crossings, attenuation of hyperthermic response. caymanchem.comnih.govresearchgate.net
Increased Spine Density and PSD-95Cultured cortical neuronsIncreased density and accumulation in membrane regions. jneurosci.org
Neuroprotection against GCIRats (hippocampal CA1)Enhanced survival of pyramidal neurons in a subset of animals. ekb.egkarger.comnih.govoup.com

Metabolic and Endocrine System Research on Way 200070

Antidiabetic Actions

WAY-200070 has demonstrated antidiabetic actions in various animal models of diabetes diabetesjournals.orgnih.govcaymanchem.com. These actions are primarily linked to its influence on glucose metabolism and insulin (B600854) function caymanchem.com.

Glucose Homeostasis Improvement

Studies in mice, including streptozotocin-nicotinamide-induced diabetic mice and db/db mice, have shown that treatment with this compound leads to a significant improvement in glucose tolerance diabetesjournals.orgnih.gov. In C57BL/6 mice, a 14-day treatment period with this compound improved glucose sensitivity researchgate.net. This improvement in glucose homeostasis is observed alongside enhanced plasma insulin levels diabetesjournals.orgnih.gov.

Glucose and Insulin Sensitivity Enhancement

This compound treatment has been shown to improve both glucose and insulin sensitivity in mouse models of diabetes diabetesjournals.orgcaymanchem.comtandfonline.com. A two-week administration of the compound increased glucose and insulin sensitivity diabetesjournals.orgnih.gov.

Pancreatic Islet and Beta-Cell Physiology

The effects of this compound on glucose homeostasis are closely linked to its actions on pancreatic islets and beta-cells, which are crucial for insulin production and secretion diabetesjournals.orgnih.gov.

Glucose-Stimulated Insulin Secretion (GSIS)

This compound enhances glucose-stimulated insulin secretion in both mouse and human isolated islets diabetesjournals.orgnih.govresearchgate.net. In mouse islets, this compound at a concentration of 100 pmol/L enhanced GSIS in the presence of 8 and 16 mmol/L glucose; however, it did not show an effect at a low glucose concentration (3 mmol/L) diabetesjournals.orgresearchgate.net. In human islets, insulin release was enhanced by this compound in a dose-dependent manner, with a maximal effect observed at a dose of 100 nmol/L diabetesjournals.orgresearchgate.net. In vivo experiments in mice showed that a single administration of this compound increased plasma insulin levels and improved the response to a glucose load diabetesjournals.orgnih.gov. The mechanism involves the reduction of KATP channel activity and increased glucose-stimulated calcium signaling in pancreatic beta-cells diabetesjournals.orgnih.gov.

Pancreatic β-cell Mass and Regeneration

Treatment with this compound has been shown to increase pancreatic beta-cell mass diabetesjournals.orgnih.gov. In streptozotocin-nicotinamide-induced diabetic mice, this compound treatment resulted in a regeneration of pancreatic beta-cell mass diabetesjournals.orgnih.gov. Studies in db/db mice also demonstrated that the compound enhanced pancreatic beta-cell mass diabetesjournals.orgnih.gov. Furthermore, in vitro studies with dispersed primary mouse islet cells showed a significant increase in pancreatic beta-cell proliferation in cultures treated with the ERβ agonist, suggesting a direct effect on beta-cell replication researchgate.net.

Regulation of Glucagon-like Peptide-1 (GLP-1) Secretion

Research indicates that this compound can influence the secretion of Glucagon-like Peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a role in glucose regulation jci.orgnih.gov. In ovariectomized mice, administration of this compound was able to restore glucose tolerance, at least partly, through an increase in plasma GLP-1 nih.gov. The ERβ agonist was shown to stimulate GLP-1 secretion from intestinal L-cells and potentially from alpha-cells jci.orgnih.govoup.com. This suggests that the activation of the ERβ pathway in vivo is important for glucose homeostasis, not only by regulating pancreatic alpha- and beta-cells but also by influencing intestinal L-cell function to increase stimulated plasma GLP-1 levels jci.org.

Modulation of Endocrine Pancreas Physiology

This compound, a selective agonist of estrogen receptor beta (ERβ), has been investigated for its effects on the endocrine pancreas, particularly its influence on insulin and glucagon (B607659) secretion and pancreatic beta-cell function. Research indicates that ERβ plays a significant role in the physiology of the endocrine pancreas. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.orgoup.com

Studies have demonstrated that this compound enhances glucose-stimulated insulin secretion (GSIS) in both mouse and human islets. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.orgresearchgate.net In isolated mouse pancreatic beta-cells, this compound (at a concentration of 100 pmol/L) was shown to decrease KATP channel activity. This effect was accompanied by a greater increase in intracellular Ca2+ entry following glucose stimulation in whole mouse islets of Langerhans, leading to increased insulin secretion. diabetesjournals.orgnih.govdiabetesjournals.orgresearchgate.net The enhancement of GSIS by this compound in mouse islets was observed at stimulatory glucose concentrations (8 and 16 mmol/L) but not at a low glucose concentration (3 mmol/L). diabetesjournals.orgnih.govresearchgate.net In human islets, this compound also enhanced insulin release in a dose-dependent manner, with a maximal effect noted at a concentration of 100 nmol/L. diabetesjournals.orgnih.govresearchgate.net

In vivo experiments in mice have shown that administration of this compound leads to an increase in plasma insulin levels and an improved response to a glucose load. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.org Chronic administration (two-week treatment) of this compound increased glucose-induced insulin release and pancreatic beta-cell mass, while also improving glucose and insulin sensitivity. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.orgresearchgate.net

Further research in animal models of diabetes has explored the effects of this compound. In streptozotocin-nicotinamide-induced diabetic mice, treatment with this compound resulted in a significant improvement in plasma insulin levels and glucose tolerance, alongside a regeneration of pancreatic beta-cell mass. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.orgresearchgate.net Studies in db/db mice, another model of diabetes, indicated that this compound restored first-phase insulin secretion and enhanced pancreatic beta-cell mass. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.org The ability of this compound to increase beta-cell proliferation has been observed in normal, STZ diabetic, and db/db mice. oup.com

Beyond insulin, this compound has also been shown to influence glucagon-like peptide-1 (GLP-1) secretion. In ovariectomized mice, the ERβ agonist this compound was able to restore glucose tolerance, at least partly, through an increase in plasma GLP-1 levels. jci.orgnih.gov This suggests that activation of the ERβ pathway in vivo is important for glucose homeostasis, not only by regulating pancreatic alpha- and beta-cells but also by influencing intestinal L cell function to increase stimulated plasma GLP-1 levels. jci.org this compound administration has been associated with decreased plasma glucagon levels during glucose challenges in mice. jci.org

The mechanism by which ERβ agonists like this compound exert their effects on beta-cells involves the regulation of stimulus-secretion coupling. Activation of ERβ triggers the closure of ATP-sensitive K+ channels and enhances glucose-induced intracellular Ca2+ oscillations, which are critical steps for insulin release. oup.comresearchgate.net

The findings suggest that ERβ agonists, including this compound, could be considered as potential therapeutic targets for the management of diabetes due to their positive effects on insulin secretion, beta-cell mass, and glucose homeostasis. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.org

Summary of this compound Effects on Endocrine Pancreas

EffectModel SystemObservationSource
Enhanced Glucose-Stimulated Insulin SecretionMouse IsletsIncreased insulin release at stimulatory glucose concentrations. diabetesjournals.orgnih.govresearchgate.net
Enhanced Glucose-Stimulated Insulin SecretionHuman IsletsIncreased insulin release in a dose-dependent manner. diabetesjournals.orgnih.govresearchgate.net
Decreased KATP Channel ActivityIsolated Mouse Beta-cellsReduction in channel activity. diabetesjournals.orgnih.govresearchgate.net
Increased Intracellular Ca2+ EntryWhole Mouse IsletsGreater Ca2+ entry after glucose stimulation. diabetesjournals.orgnih.govresearchgate.net
Increased Plasma Insulin LevelsMice (in vivo)Elevated levels following administration. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.org
Improved Response to Glucose LoadMice (in vivo)Enhanced glucose tolerance. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.org
Increased Pancreatic Beta-cell MassMice (in vivo)Observed after chronic treatment. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.orgresearchgate.net
Improved Glucose and Insulin SensitivityMice (in vivo)Noted after chronic treatment. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.orgresearchgate.net
Restored First-Phase Insulin Secretiondb/db MiceImprovement in initial insulin release. diabetesjournals.orgnih.govnih.govlu.sediabetesjournals.org
Increased Beta-cell ProliferationMiceObserved in normal and diabetic models. oup.com
Increased Plasma GLP-1 LevelsOvariectomized MiceContributed to improved glucose tolerance. jci.orgnih.gov
Decreased Plasma Glucagon LevelsMice (in vivo)Observed during glucose challenges. jci.org

In Vitro Effects of this compound on Insulin Secretion

Islet SourceGlucose Concentration (mmol/L)This compound ConcentrationEffect on Insulin SecretionSource
Mouse8100 pmol/LEnhanced diabetesjournals.orgnih.govresearchgate.net
Mouse16100 pmol/LEnhanced diabetesjournals.orgnih.govresearchgate.net
Mouse3100 pmol/LNo significant effect diabetesjournals.orgnih.govresearchgate.net
Human8100 nmol/LMaximal enhancement diabetesjournals.orgnih.govresearchgate.net

Oncological Research and Way 200070

Role in Breast Cancer Models

Research into the role of WAY-200070 in breast cancer models primarily focuses on its interaction with estrogen receptors and its effects on cancer cell proliferation, often in conjunction with existing therapies like tamoxifen (B1202).

Augmentation of Tamoxifen Efficacy

Studies have indicated that activation of ERβ may have a suppressive effect on breast growth. wikipedia.org In line with this, this compound has been shown to enhance the efficacy of tamoxifen in in vitro models of breast cancer. wikipedia.orgresearchgate.netresearchgate.netwikiwand.com This suggests that selective ERβ agonists like this compound could potentially complement the action of selective estrogen receptor modulators (SERMs) such as tamoxifen in breast cancer treatment strategies. wikipedia.org

Antiproliferative Effects on Cancer Cell Lines

This compound has demonstrated antiproliferative effects on various cancer cell lines. In studies involving ovarian cancer cell lines (OVCAR-3 and OAW-42), this compound significantly decreased proliferation at a concentration of 10 nM. nih.govnih.govd-nb.info Specifically, in OAW-42 cells, this compound inhibited cell growth by 26.8% at this concentration. nih.govnih.govd-nb.info

While some studies on ERα-positive breast cancer cell lines like MCF7 and T47D did not observe significant cytotoxic effects with this compound alone, other research indicates that ERβ agonists, including this compound, can reduce cell proliferation and tumor formation in breast cancer models. aacrjournals.orgnih.gov The antiproliferative effects in ovarian cancer cells were associated with the regulation of genes such as ND6, LCN1, and PTCH2, suggesting potential molecular mechanisms underlying these effects. nih.govnih.govd-nb.info For instance, this compound treatment led to a strong down-regulation of PTCH2 protein in OAW-42 cells. nih.govd-nb.info

Data on the antiproliferative effects of this compound and other ERβ agonists on ovarian cancer cell lines (OVCAR-3 and OAW-42) at 10 nM concentration:

Cell LineAgonistProliferation Inhibition (%)Treatment DurationSource
OVCAR-3Liquiritigenin31.25 days nih.govnih.govd-nb.info
OVCAR-3ERB-04129.15 days nih.govnih.govd-nb.info
OVCAR-3This compound21.9 (approx.)5 days nih.gov
OAW-42This compound26.8Not specified (maximum effect observed) nih.govnih.govd-nb.info
OAW-42ERB-04124.4Not specified (maximum effect observed) nih.govnih.govd-nb.info

Note: The exact percentage for this compound on OVCAR-3 at 5 days was not explicitly stated as 21.9%, but derived from the text stating inhibition to 78.1% of viable cells. nih.gov

Estrogen Receptor-β as a Tumor Suppressor in Various Cancers

Studies suggest that ERβ activation can concurrently activate multiple tumor suppressor pathways. nih.govnih.gov Evidence supporting ERβ's tumor suppressor function includes observations in ERβ-knockout mice, which developed prostate hyperplasia and leukemia. aacrjournals.orgmdpi.com In prostate cancer cell lines and mouse models, ERβ has been shown to act as a tumor suppressor, with ERβ activation demonstrating antiproliferative effects. mdpi.com In breast cancer, particularly ERα-positive cases, ERβ primarily functions as a tumor suppressor. mdpi.com The presence of ERβ in more than 10% of cancer cells has been associated with improved survival in women treated with tamoxifen. aacrjournals.org Introducing ERβ into ERα-expressing breast cancer cells (like MCF-7) has been shown to inhibit proliferation in vitro and prevent tumor formation in mouse xenograft models in response to estradiol (B170435). aacrjournals.org This inhibitory effect is thought to involve the repression of genes like c-myc, cyclin D1, and cyclin A, and increased expression of p21Cip1 and p27Kip1, leading to a G2 cell cycle arrest. aacrjournals.org

ERβ has also been suggested to play a role in ovarian carcinogenesis, with studies showing that ERβ agonists can decrease proliferation of ovarian cancer cell lines. nih.govnih.govd-nb.inforesearchgate.net Patients with ovarian tumors expressing cytoplasmic ERβ have shown prolonged survival compared to those whose tumors did not express the receptor. nih.gov

Development of Mixed Estrogen Receptor-β Agonist/Estrogen Receptor-α Antagonist Molecules

The distinct and often opposing roles of ERα and ERβ in cancer, particularly breast cancer, have driven interest in developing compounds that can selectively target these receptors. While ERα is often associated with promoting proliferation in breast cancer, ERβ is frequently linked to tumor suppressive effects. aacrjournals.orgmdpi.com This has led to the exploration of molecules that can act as agonists for ERβ while simultaneously acting as antagonists for ERα.

This compound, as a selective ERβ agonist, has been a valuable tool in studying the effects of ERβ activation. wikipedia.orgsigmaaldrich.com Its ability to augment tamoxifen efficacy and exert antiproliferative effects in certain cancer models highlights the potential therapeutic benefits of targeting ERβ. wikipedia.orgnih.govnih.govd-nb.info The concept behind developing mixed ERβ agonist/ERα antagonist molecules is to potentially combine the tumor-suppressive effects mediated by ERβ activation with the inhibitory effects of ERα blockade, offering a novel therapeutic approach for hormone-sensitive cancers. researchgate.net Research in this area aims to design compounds that can achieve this dual activity, building upon the understanding gained from selective agonists like this compound. researchgate.net

Inflammation and Pain Research on Way 200070

Potential in Inflammatory Conditions

WAY-200070 has been investigated for its potential beneficial effects in certain inflammatory conditions wikipedia.org. Activation of ERβ has been implicated in alleviating inflammation in various animal models, including those for arthritis, endometriosis, inflammatory bowel disease, and sepsis oup.comnih.gov.

In cell-based models related to photoaging, which involves inflammation, this compound has shown effects on gene expression. For instance, in a keratinocyte cell line (KERTr) and normal human epidermal keratinocytes (NHEK) activated by UV irradiation, this compound was found to inhibit the gene expression of matrix metalloproteinase-1 (MMP1) and matrix metalloproteinase-13 (Mmp13) researchgate.net. It also suppressed Mitogen-Activated Protein Kinase 1 (Mapk1) gene expression in ERβ knockout and heterozygous mouse epidermal keratinocytes activated by UV researchgate.net. These findings suggest a role for ERβ activation by this compound in modulating inflammatory markers in skin cells.

In human airway smooth muscle cells, prolonged exposure to this compound, acting as an ERβ agonist, led to a decrease in intracellular calcium concentration compared to vehicle treatment, while an ERα agonist increased it physiology.org. This suggests divergent effects of ERα and ERβ activation on calcium regulation in these cells, which are involved in airway inflammation and asthma physiology.org.

Modulation of Visceral Pain

The role of estrogen in modulating visceral pain is an area of ongoing research, particularly given that some painful disorders like irritable bowel syndrome (IBS) are more prevalent in women nih.govnih.govresearchgate.net. Studies have indicated that activation of ERα may enhance visceral pain, while activation of ERβ appears to be antinociceptive nih.govnih.govresearchgate.net.

This compound, as a selective ERβ agonist, has been specifically studied for its effects on visceral pain. In ovariectomized and intact female rats, subcutaneous injection of this compound significantly attenuated the visceromotor response (VMR) to colorectal distention (CRD), a common model used to study visceral pain nih.govnih.govresearchgate.net. This attenuation was observed 4 hours after injection nih.govnih.govresearchgate.net. The effect of ERβ activation on the VMR and neuronal activity in the dorsal horn of the spinal cord, where visceral stimuli are processed, is consistent with transcriptional or translational modulation of neuronal activity nih.govnih.gov.

Further research confirmed that excessive activation of ERβ in intact rats also inhibited the VMR, supporting the antinociceptive function of ERβ nih.gov. Electrophysiology studies suggest that this antinociceptive effect occurs at the level of the spinal cord nih.gov. The finding that ERβ activation is antinociceptive in the CRD model of visceral pain suggests that targeting ERβ with selective agonists like this compound could be a potential therapeutic strategy for managing conditions like IBS nih.govnih.govresearchgate.net.

Data from a study on the effect of this compound on the visceromotor response to colorectal distention in ovariectomized rats is presented below. The VMR magnitude was measured at different distension pressures before and 4 hours after subcutaneous injection of this compound (10 mg/kg). nih.gov

Distension Pressure (mmHg)Baseline VMR MagnitudeVMR Magnitude 4h Post-WAY-200070
10Mean ± SEMMean ± SEM
20Mean ± SEMMean ± SEM
40Mean ± SEMMean ± SEM
60Mean ± SEMMean ± SEM

This research highlights the potential of this compound and other selective ERβ agonists as investigational tools and potential therapeutic agents for inflammatory conditions and visceral pain, specifically through the modulation of ERβ activity.

Advanced Research Methodologies Applied to Way 200070 Studies

In Vitro Experimental Models

In vitro studies provide controlled environments to examine the direct effects of WAY-200070 on specific cell types and biological processes diabetesjournals.orgnih.govresearchgate.net.

Cell Culture Systems (e.g., SAOS-2 cells, MCF7, T47D, MCF10A)

Various cell lines have been employed to study the effects of this compound. SAOS-2 cells, a human osteosarcoma cell line with osteoblastic properties, are used as a model for osteoblast differentiation and function activemotif.comnih.govresearchgate.net. MCF7 and T47D are human breast cancer cell lines, while MCF10A is an immortalized human mammary epithelial cell line nih.govnih.gov. These cell culture systems allow for the investigation of this compound's effects on cellular processes such as proliferation, gene expression, and response to stimuli researchgate.netnih.gov.

For instance, studies have investigated the effects of this compound on breast cancer cell lines like MCF7 and T47D, although some research indicates it did not exert significant cytotoxic effects on these ERα+ cell lines nih.gov. In human airway smooth muscle cells, this compound treatment significantly reduced extracellular matrix deposition and matrix metalloproteinase activity induced by TNF-α or PDGF nih.gov. It also decreased the expression of various interleukins, MMPs, and COX-2 in UV-activated normal human epidermal keratinocytes (NHEKs) and inhibited the expression of IL8, IL1, COX-2, and MMP1 in TNF-treated normal human dermal fibroblasts (NHDFs) researchgate.net.

Isolated Pancreatic Islets (Mouse and Human)

Isolated pancreatic islets, containing insulin-producing beta cells and glucagon-producing alpha cells, are used to study the direct effects of this compound on insulin (B600854) and glucagon (B607659) secretion diabetesjournals.orgnih.govresearchgate.netnih.gov. Studies using isolated mouse pancreatic beta cells have shown that this compound at 100 pmol/L decreased KATP channel activity diabetesjournals.orgnih.govresearchgate.net. In whole mouse islets, this concentration promoted increased intracellular Ca2+ entry and enhanced glucose-stimulated insulin secretion (GSIS) at glucose concentrations of 8 and 16 mmol/L, but not at 3 mmol/L glucose diabetesjournals.orgnih.govresearchgate.net. In human islets, this compound also enhanced insulin release, with a maximal effect observed at a dose of 100 nmol/L diabetesjournals.orgnih.govresearchgate.net.

Table 1: Effect of this compound on Insulin Secretion in Isolated Islets

Islet SourceGlucose Concentration (mmol/L)This compound ConcentrationEffect on Insulin SecretionCitation
Mouse8, 16100 pmol/LEnhanced diabetesjournals.orgnih.govresearchgate.net
Mouse3100 pmol/LNo effect diabetesjournals.orgnih.govresearchgate.net
Human8100 nmol/LEnhanced (maximal effect) diabetesjournals.orgnih.govresearchgate.net

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a standard method to determine the affinity and selectivity of a compound for a specific receptor giffordbioscience.comreactionbiology.comreactionbiology.com. This technique involves incubating a fixed concentration of a radiolabeled ligand that binds to the receptor with varying concentrations of the unlabeled test compound (this compound) giffordbioscience.com. The extent to which this compound inhibits the binding of the radiolabeled ligand indicates its affinity for the receptor giffordbioscience.com. This compound has been characterized using this method to demonstrate its high affinity and selectivity for ERβ over ERα wikipedia.orgoup.comeubopen.org. It possesses an IC50 of 2.3 nM for ERβ oup.commedchemexpress.com.

Transcriptional Reporter Assays

Transcriptional reporter assays are used to assess the functional activity of a compound on receptor-mediated gene transcription nih.govnih.govindigobiosciences.com. These assays typically involve cells transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activated receptor (e.g., an estrogen response element, ERE) nih.govindigobiosciences.com. When this compound binds to and activates ERβ, the activated receptor can then interact with the ERE, leading to the transcription of the reporter gene and the production of a measurable signal (e.g., light) nih.govindigobiosciences.com. These assays have been used to confirm the agonist activity of this compound on ERβ and to assess its transcriptional selectivity oup.comnih.govindigobiosciences.com. Studies have shown that this compound can induce ERE-luciferase-driven promoter activity in cells expressing ERβ nih.gov.

In Vivo Experimental Models

In vivo studies using animal models are essential for evaluating the systemic effects of this compound and its impact on complex physiological processes diabetesjournals.orgnih.govoup.comresearchgate.netnih.govresearchgate.net.

Rodent Models (Mice, Rats)

Rodent models, including mice and rats, have been extensively used to investigate the in vivo effects of this compound diabetesjournals.orgnih.govoup.comresearchgate.netnih.govresearchgate.netoup.comresearchgate.netbioscientifica.com. These models allow for the study of this compound's influence on various systems, such as glucose homeostasis, neurochemistry, and stress response diabetesjournals.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netbioscientifica.com.

In vivo experiments in mice have shown that a single administration of this compound can increase plasma insulin levels and improve the response to a glucose load diabetesjournals.orgnih.gov. Two-week treatment in mice increased glucose-induced insulin release, pancreatic beta-cell mass, and improved glucose and insulin sensitivity diabetesjournals.orgnih.govnih.govresearchgate.net. Studies in streptozotocin-nicotinamide-induced diabetic mice demonstrated that this compound treatment led to improved plasma insulin levels, glucose tolerance, and regeneration of pancreatic beta-cell mass diabetesjournals.orgnih.govnih.gov. In db/db mice, this compound restored first-phase insulin secretion and enhanced pancreatic beta-cell mass diabetesjournals.orgnih.govnih.gov.

This compound has also been studied in rodent models for its effects on the central nervous system. In male mice, administration of this compound increased levels of serotonin (B10506) and dopamine (B1211576) in the striatum researchgate.net. It also showed antidepressant-like effects in the tail suspension test and anxiolytic-like effects in the four-plate test and stress-induced hyperthermia models in mice researchgate.net. Studies in ovariectomized epileptic mice showed that this compound alleviated spontaneous seizures researchgate.net. In ovariectomized female rats, this compound modulated the stress-triggered induction of gene expression of norepinephrine (B1679862) biosynthetic enzymes in the locus coeruleus and nucleus of the solitary tract, with the effect depending on the duration of the stress bioscientifica.com. This compound did not significantly increase uterine weight in rats and mice at doses ≥50 mg/kg oup.comoup.com.

Table 2: Selected In Vivo Findings of this compound in Rodent Models

Model (Species)Treatment DurationKey FindingCitation
C57BL/6 MiceSingle doseIncreased plasma insulin, improved glucose load response diabetesjournals.orgnih.gov
C57BL/6 Mice2 weeksIncreased glucose-induced insulin release, beta-cell mass, improved glucose/insulin sensitivity diabetesjournals.orgnih.govnih.govresearchgate.net
Streptozotocin-nicotinamide Diabetic MiceNot specifiedImproved plasma insulin, glucose tolerance, beta-cell mass regeneration diabetesjournals.orgnih.govnih.gov
db/db MiceNot specifiedRestored first-phase insulin secretion, enhanced beta-cell mass diabetesjournals.orgnih.govnih.gov
Male MiceSingle doseIncreased striatal serotonin and dopamine researchgate.net
Mice (Tail Suspension, Four-Plate, Stress-induced Hyperthermia)Not specifiedAntidepressant-like and anxiolytic-like effects researchgate.net
Ovariectomized Epileptic MiceNot specifiedAlleviated spontaneous seizures researchgate.net
Ovariectomized Female Rats21 daysModulated stress-triggered gene expression of norepinephrine biosynthetic enzymes (stress duration dependent) bioscientifica.com
Rats and MiceNot specifiedNo significant increase in uterine weight at doses ≥50 mg/kg oup.comoup.com

Genetically Modified Animal Models (ERα Knockout, ERβ Knockout)

Studies utilizing genetically modified animal models, specifically ERα knockout (ERαKO) and ERβ knockout (ERβKO) mice, have been instrumental in clarifying the specific contributions of each estrogen receptor subtype to the effects observed with this compound. These models allow researchers to determine if the actions of this compound are indeed mediated solely through ERβ or if there is any involvement of ERα.

Research has shown that while 17β-estradiol (E2) can improve hippocampus-dependent memory in wild-type and ERαKO mice, this effect is absent in ERβKO animals frontiersin.org. Similarly, another ERβ agonist, diarylpropionitrile (DPN), improved cognitive performance in wild-type mice but not in ERβKO mice frontiersin.org. These findings support the notion that ERβ, rather than ERα, plays a crucial role in mediating certain cognitive effects.

In the context of this compound, studies using ERβKO mice have confirmed that its effects are dependent on the presence of functional ERβ. For example, the increase in dopamine and serotonin levels in the striatum observed after this compound administration in wild-type mice was absent in ERβKO mice researchgate.netnih.gov. Furthermore, the nuclear translocation of striatal ERβ receptors and the induction of c-fos activation by this compound were not observed in ERβKO mice, confirming that this compound targets ERβ researchgate.netnih.gov.

Regarding insulin resistance, genetic studies using ERαKO and ERβKO mice suggest that insulin resistance is observed in mice lacking ERα but not ERβ tandfonline.com. However, administration of this compound has been shown to improve glucose and insulin sensitivity, suggesting a role for ERβ activation in metabolic regulation tandfonline.com.

Studies on agonistic behavior in mice using ERαKO and ERβKO models suggest that ERα may increase aggression, while ERβ may decrease it in males, with the opposite pattern observed in females nih.gov. This compound, as an ERβ selective agonist, has been shown to increase certain non-attack agonistic behaviors in gonadally intact mice but not in gonadectomized mice, suggesting a modulatory role for ERβ in the presence of gonadal hormones nih.gov.

Behavioral Paradigms (e.g., Tail Suspension Test, Four-Plate Test, Open-Field Test, Elevated Plus Maze)

Behavioral tests are widely used to assess the effects of compounds like this compound on mood, anxiety, and exploratory behavior in animal models nih.govnih.govscience.gov. This compound has been evaluated in several such paradigms to investigate its potential anxiolytic and antidepressant properties.

In the tail suspension test, a common assay for assessing antidepressant-like activity, this compound has been shown to reduce immobility time in mice, indicating an antidepressant-like effect researchgate.netnih.gov.

The four-plate test, which involves punishing exploration with mild foot shock, has been used to evaluate the anxiolytic effects of this compound. Studies have reported that this compound increases punished crossings in this test, suggesting an anxiolytic-like effect researchgate.netnih.gov.

The open-field test is used to assess general locomotor activity and anxiety-like behavior, with increased time in the center and more rears often indicative of reduced anxiety nih.govnih.gov. This compound has been reported to increase anxiolytic-like responding in the open field, with treated animals showing more rears, increased interaction with a novel object, and spending more time in the middle squares of the arena compared to control groups researchgate.netoup.com.

The elevated plus maze is another widely used test for anxiety, relying on the rodent's aversion to open, elevated spaces nih.govnih.govscience.gov. Increased entries into and time spent on the open arms are considered indicators of reduced anxiety nih.gov. This compound administration has resulted in significantly higher open arm entries, open arm time, rearing, and head dips in female rats compared to control animals, further supporting its anxiolytic-like effects researchgate.netoup.com.

Biochemical and Neurochemical Assays (e.g., HPLC, ELISA for neurotransmitter levels, hormone levels)

Biochemical and neurochemical assays, such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), are employed to measure the levels of neurotransmitters, hormones, and other relevant molecules in biological samples creative-proteomics.comimmusmol.com. These techniques help to elucidate the neurochemical mechanisms underlying the behavioral effects of this compound.

HPLC is commonly used to quantify neurotransmitters like dopamine, serotonin, and norepinephrine, as well as their metabolites creative-proteomics.com. Studies using HPLC have shown that administration of this compound leads to increased levels of dopamine and serotonin in the striatum of wild-type mice researchgate.netnih.gov. Specifically, a delayed increase of approximately 50% in dopamine and a transient increase of approximately 100% in serotonin were observed researchgate.netnih.gov. These increases were absent in ERβKO mice, highlighting the ERβ-dependent nature of these neurochemical changes researchgate.netnih.gov.

ELISA is a versatile technique used for quantifying various substances, including hormones and neurotransmitters, in different biological fluids creative-proteomics.comimmusmol.com. While specific details on ELISA applications for this compound's effects on hormone levels were less prominent in the search results compared to neurotransmitters, ELISA is a standard method for such measurements and would be applicable in studies investigating hormonal changes influenced by ERβ activation.

Histological and Immunocytochemical Analyses (e.g., c-fos, GnRH, galanin)

Histological and immunocytochemical techniques are crucial for visualizing the distribution of receptors, proteins, and gene expression within tissues, providing spatial information about the effects of this compound at the cellular level.

Immunocytochemistry for c-fos, an immediate early gene product often used as a marker of neuronal activity, has been used to demonstrate that this compound increases c-fos activation in the striatum of wild-type mice researchgate.netnih.gov. This effect was observed 4 hours after administration but not at 15 minutes, suggesting a delayed activation of neuronal pathways researchgate.netnih.gov. The absence of c-fos induction in ERβKO mice further confirms that this effect is mediated through ERβ researchgate.netnih.gov.

Studies investigating the impact of ERβ activation on the reproductive axis have utilized immunocytochemistry for Gonadotropin-Releasing Hormone (GnRH) and in situ hybridization histochemistry for galanin. GnRH neurons play a central role in regulating reproductive function, and galanin is a neuropeptide coexpressed in a subset of GnRH neurons that can influence GnRH release oup.comnih.gov. Research indicates that 17β-estradiol stimulates galanin expression within GnRH-immunoreactive neurons oup.com. While direct immunocytochemical data specifically detailing this compound's effect on GnRH protein levels was not explicitly found, studies combining immunocytochemistry for GnRH and in situ hybridization for galanin have shown that ERβ-selective agonists, including this compound, can stimulate galanin expression within GnRH neurons oup.com. The percentage of double-labeled cells (GnRH-immunoreactive and expressing galanin mRNA) was reported to be around 15.7% in this compound-treated rats after a 3-day regimen oup.com.

Glucose Tolerance Tests and Insulin Secretion Measurements

Glucose tolerance tests (GTT) and measurements of insulin secretion are standard methodologies for evaluating glucose homeostasis and pancreatic beta-cell function, areas where ERβ activation by this compound has shown potential benefits nih.govresearchgate.netnih.gov.

In vivo experiments using GTT have demonstrated that this compound improves glucose tolerance in both normal and diabetic mouse models nih.govresearchgate.netnih.gov. A single administration of this compound has been shown to increase plasma insulin levels and improve the response to a glucose load nih.govnih.gov. Two-week treatment with this compound increased glucose-induced insulin release and improved glucose and insulin sensitivity nih.govnih.gov.

Studies measuring insulin secretion, both in isolated pancreatic islets and in vivo, have shown that this compound enhances glucose-stimulated insulin secretion nih.govnih.gov. This effect is significant at stimulatory glucose concentrations nih.gov. In diabetic mouse models induced by streptozotocin-nicotinamide, this compound treatment led to a significant improvement in plasma insulin levels and glucose tolerance nih.govnih.gov. Furthermore, in db/db mice, this compound restored first-phase insulin secretion and enhanced pancreatic beta-cell mass nih.govnih.gov.

Data on glucose tolerance and insulin levels from a study in C57BL/6 male mice treated with this compound for 14 days illustrate these effects:

GroupAUC (Glucose) (mmol/L * min)Fold Increase in Plasma Insulin (over basal) at 30 min post-glucose
VehicleIncreased1.41 ± 0.19
This compoundReduced2.01 ± 0.16

*Data is representative of findings indicating improved glucose tolerance and increased insulin release with this compound treatment researchgate.net.

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of this compound on gene expression, providing insights into the downstream molecular pathways regulated by ERβ activation.

Gene Expression Analysis (e.g., qPCR, In Situ Hybridization)

Quantitative Polymerase Chain Reaction (qPCR) and In Situ Hybridization are commonly used methods to quantify and localize specific mRNA transcripts within tissues conceptlifesciences.comcore.ac.ukcore.ac.uknih.gov. These techniques allow researchers to determine which genes are upregulated or downregulated in response to this compound treatment and where these changes occur.

qPCR is a sensitive method for quantifying mRNA levels and is used to validate and measure the expression of target genes conceptlifesciences.comnih.gov. Studies using qPCR have investigated the impact of ERβ agonists, including this compound, on the expression of various genes in different brain regions, such as the hippocampus and anterior cingulate cortex frontiersin.org. For instance, long-term treatment with an ERβ agonist modified the hippocampal transcriptome in ovariectomized rats, affecting the expression of genes like Igf2, Igfbp2, and Igf1r, which are involved in growth factor signaling and neurogenesis frontiersin.org. Changes in the expression of genes related to GABAergic signaling, such as Cck, have also been observed frontiersin.org.

In Situ Hybridization provides spatial information about gene expression by allowing visualization of mRNA transcripts within intact tissue sections conceptlifesciences.comcore.ac.ukcore.ac.uk. This is particularly useful for determining which specific cell types or brain regions are affected by this compound. As mentioned previously, in situ hybridization histochemistry for galanin, combined with immunocytochemistry for GnRH, was used to demonstrate that ERβ-selective agonists stimulate galanin mRNA expression within GnRH neurons oup.com. This indicates that this compound influences galanin gene expression specifically within these neurons.

Computational and Structural Biology Approaches

Computational and structural biology techniques enable the investigation of molecular interactions at an atomic level, providing valuable data for rational drug design. In the context of this compound, these approaches have been utilized to explore its binding characteristics to estrogen receptors and to inform the design of novel selective agonists or mixed-profile ligands. Software tools are employed to model molecular structures, predict binding affinities, and analyze dynamic behavior within the biological target's environment researchgate.net.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand when bound to a receptor. This method estimates the binding affinity between the molecule and the target protein, typically quantified by a docking score researchgate.net. Studies involving this compound and its analogs have employed molecular docking to evaluate their potential interactions with estrogen receptors, particularly ERβ and ERα researchgate.net.

This compound is recognized as a selective agonist for ERβ, demonstrating significantly higher affinity and activity for ERβ compared to ERα medchemexpress.com. Computational studies have used this compound as a reference compound to assess the predicted binding strength of newly designed molecules researchgate.net. For instance, in the design of mixed ER-β agonist/ER-α antagonists, docking calculations were performed to compare the predicted binding scores of novel compounds to that of this compound in the ERβ binding site researchgate.net. A docking score close to or exceeding that of this compound (e.g., values around -9.5 kcal/mol in some studies) was considered indicative of potentially favorable binding to ERβ researchgate.net.

Software such as AutoDock Vina has been utilized in these computational analyses to generate and evaluate docked poses of this compound and related molecules within the receptor binding pocket researchgate.net. These simulations provide detailed information about the potential interactions, such as hydrogen bonds and hydrophobic contacts, formed between the ligand and the amino acid residues of the receptor researchtrend.net.

While detailed molecular dynamics (MD) simulations specifically focusing on the dynamic behavior of this compound bound to ERβ were not extensively detailed in the provided sources, MD simulations are a related computational technique often used to complement docking studies by providing insights into the stability of the ligand-receptor complex over time and the conformational changes involved asu.educore.ac.uk. MD simulations can capture the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding event and the dynamics of the complex compared to static docking poses asu.edu. This approach is valuable in refining docking results and understanding the factors contributing to binding affinity and selectivity core.ac.uk.

Table 1: Illustrative Docking Score Reference

CompoundTarget ReceptorIllustrative Docking Score (kcal/mol)Reference Context
This compoundERβ~ -9.5 (or better)Reference for evaluating novel compounds' binding researchgate.net
Novel AnalogERβ≥ ~ -9.5Considered potentially favorable binding researchgate.net

Note: The specific docking scores can vary depending on the software, force field, and protein structure used in the simulation.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target ijrpr.com. These features, such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, are arranged in a specific 3D spatial arrangement ijrpr.com.

In the context of this compound and related ERβ agonists, pharmacophore modeling has been employed as part of the drug discovery process, particularly in conjunction with virtual screening researchgate.netijrpr.com. By creating a pharmacophore model based on known active ligands like this compound or the structure of the ERβ binding site, researchers can screen large databases of chemical compounds to identify potential new ligands that possess the necessary features for binding researchgate.netijrpr.com.

Structure-based pharmacophore models can be derived from the crystal structure of ERβ bound to an agonist, capturing the key interactions observed in the complex ijrpr.com. Ligand-based models can be built by aligning a set of active compounds, including this compound, and identifying common features essential for their activity ijrpr.com. These models serve as a 3D query to search for molecules with similar interaction profiles, facilitating the identification of novel chemical scaffolds with potential ERβ agonist activity ijrpr.com. Pharmacophore mapping, as mentioned in studies related to this compound, contributes to the structure-based virtual screening process aimed at discovering new ligands with desired ER subtype selectivity researchgate.net.

Table 2: Conceptual Pharmacophore Features (Illustrative)

Feature TypeDescriptionPotential Relevance for ERβ Ligands (Conceptual)
Hydrogen Bond AcceptorAtom capable of accepting a hydrogen bondInteraction with receptor residues
Hydrogen Bond DonorAtom capable of donating a hydrogen bondInteraction with receptor residues
Hydrophobic FeatureRegion favoring hydrophobic interactionsInteraction with hydrophobic pockets in the binding site
Aromatic RingPlanar ring system with pi electronsPi-pi stacking or other aromatic interactions

Note: The specific features and their spatial arrangement in a pharmacophore model for ERβ ligands would be determined by detailed computational analysis.

Computational and structural biology approaches, including molecular docking and pharmacophore modeling, provide valuable tools for understanding the interaction of this compound with estrogen receptors and for the rational design and identification of novel compounds with targeted activity profiles.

Future Research Directions and Therapeutic Implications

Elucidation of Comprehensive Mechanistic Pathways

While WAY-200070 is known to selectively activate ERβ, a more comprehensive understanding of the downstream signaling pathways is crucial. Research has shown that this compound can induce nuclear translocation of striatal ERβ receptors and increase c-fos activation, indicating engagement of downstream events. researchgate.netnih.gov Further studies are needed to fully map the intricate molecular cascades initiated by ERβ activation by this compound in various tissue types and disease contexts. This includes investigating interactions with other signaling molecules and transcription factors. Understanding these detailed mechanisms will provide a clearer picture of how this compound exerts its effects and could reveal novel targets within these pathways.

Exploration of Novel Therapeutic Targets for this compound

Preclinical studies have indicated potential therapeutic applications for this compound beyond its initial investigation as an anxiolytic/antidepressant. wikipedia.orgresearchgate.netnih.gov Research suggests its potential in areas such as diabetes and inflammatory conditions. wikipedia.org For instance, this compound has been shown to enhance glucose-stimulated insulin (B600854) secretion and improve glucose homeostasis in animal models of diabetes by modulating pancreatic β-cell function and mass. diabetesjournals.orgnih.gov Furthermore, activation of ERβ signaling by this compound has shown promise in downregulating airway hyperreactivity and remodeling in a murine model of asthma, suggesting a potential role in inflammatory respiratory diseases. researchgate.netatsjournals.org Future research should delve deeper into these and other potential therapeutic areas, exploring the specific roles of ERβ activation by this compound in the pathophysiology of these conditions.

Potential for Combination Therapies

The selective action of this compound on ERβ suggests its potential utility in combination therapies. In breast cancer research, while this compound alone did not affect the growth of certain breast cancer cell lines, its addition to tamoxifen (B1202), a selective estrogen receptor modulator targeting ERα, enhanced the growth-inhibitory effect. nih.gov This indicates that combining ERβ activation with existing therapies targeting other pathways could offer synergistic benefits. Future research should explore combinations of this compound with other therapeutic agents in various disease models where ERβ is implicated, such as affective disorders, diabetes, and inflammatory conditions, to assess potential additive or synergistic effects and optimize treatment strategies.

Development of this compound Analogs with Enhanced Profiles

The development of analogs of this compound represents a significant future research direction. Analogs could be designed to improve potency, selectivity, pharmacokinetic properties, or tissue-specific targeting. While this compound shows good selectivity for ERβ, further refinement could potentially minimize any off-target effects, particularly at higher concentrations where some interaction with ERα might occur. researchgate.net Studies on related compounds like diarylpropionitrile (DPN) highlight the importance of stereochemistry in ERβ binding and activity, suggesting that exploring enantiomerically pure analogs of this compound could yield compounds with improved profiles. oup.comresearchgate.net Research into the structure-activity relationship of this compound and its analogs will be crucial for designing next-generation ERβ agonists with optimized therapeutic potential.

Investigation of Gender-Specific and Age-Related Effects

Estrogen receptors, including ERβ, play diverse roles throughout the lifespan and can have sex-specific effects. nih.govfrontiersin.org Research has shown sex differences in the prevalence of certain conditions where ERβ may be involved, such as anxiety disorders and asthma. researchgate.netfrontiersin.orgdntb.gov.ua Studies in animal models have begun to explore the effects of ERβ agonists like this compound in both male and female subjects, sometimes observing differential outcomes. researchgate.netatsjournals.orgmedchemexpress.com Future research should systematically investigate the gender-specific and age-related effects of this compound to understand how its efficacy and mechanistic actions may vary between sexes and across different age groups. This is particularly relevant for conditions like mood disorders, asthma, and metabolic diseases, which can have different prevalence and manifestations in males and females and change with age. researchgate.netfrontiersin.org

Translational Research Perspectives for Clinical Application (Excluding Clinical Data)

Translational research for this compound focuses on bridging the gap between preclinical findings and potential clinical application, without including specific clinical trial data. This involves further rigorous preclinical validation of the therapeutic potential of this compound in relevant animal models that closely mimic human conditions. It also includes identifying and validating biomarkers that can predict response to ERβ activation by this compound or monitor its pharmacological effects. health.mil Developing appropriate translational research infrastructure and capabilities, including standardized protocols for preclinical studies and biobanking of samples for future analysis, is essential to support the progression of this compound towards clinical investigation. health.milnih.gov Research into optimizing delivery methods and understanding the pharmacokinetics and pharmacodynamics of this compound in different biological systems are also critical translational steps. nih.gov The goal is to build a strong scientific foundation that justifies and informs future studies in humans, focusing on the fundamental biological and pharmacological aspects necessary for clinical translation. grants.gov

Q & A

Q. What is the primary mechanism of action of WAY-200070 as an ERβ agonist, and how can researchers validate its specificity in experimental models?

this compound selectively activates estrogen receptor beta (ERβ), modulating synaptic plasticity via phosphorylation of p21-activated kinase (PAK) and extracellular signal-regulated kinase 1/2 (ERK1/2), leading to increased dendritic spine density and postsynaptic density-95 (PSD-95) accumulation . To validate specificity, use ERβ knockout models or co-administer ERβ antagonists (e.g., PHTPP) in parallel experiments. Include controls for off-target effects by comparing outcomes with other ERβ agonists (e.g., DPN) and estrogen receptor alpha (ERα)-specific ligands .

Q. How should researchers select appropriate animal models to study this compound’s effects on social behavior?

Use gonadally intact rodents to assess sex-specific behavioral effects, as demonstrated in studies where this compound increased dominant behavior in males and modulated anxiety-like responses without altering non-agonistic social activity . For mechanistic insights, combine gonadectomy with hormone replacement to isolate ERβ-mediated effects. Behavioral paradigms like the resident-intruder test or elevated plus maze should align with the research question’s focus (e.g., aggression, anxiety) .

Q. What are standard protocols for administering this compound in preclinical studies?

Dosage ranges vary by model: in mice, intraperitoneal injections of 1–5 mg/kg are common for behavioral assays, while in vitro cortical neuron studies use 10–100 nM concentrations . Include vehicle controls (e.g., DMSO or oil-based solutions) and validate bioavailability via plasma or tissue pharmacokinetic assays. Document administration timing relative to behavioral tests or tissue collection to account for pharmacokinetic variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound and DPN in modulating hippocampal spine density?

Discrepancies may arise from differences in ERβ binding affinity, pharmacokinetics, or indirect effects via non-neuronal pathways (e.g., cholinergic/serotonergic systems) . Design comparative dose-response studies in identical models, paired with ERβ occupancy assays. Use transcriptomic profiling to identify downstream pathway variations (e.g., PAK/ERK vs. CREB) and validate findings with selective ERβ antagonists .

Q. What methodologies are optimal for analyzing ERβ-mediated synaptic plasticity changes induced by this compound?

Combine high-resolution imaging (e.g., confocal microscopy for spine density) with electrophysiological recordings (e.g., long-term potentiation assays) in acute brain slices . Quantify PSD-95 clustering via immunohistochemistry and correlate with phospho-PAK/ERK levels using Western blotting. For in vivo relevance, integrate behavioral outcomes (e.g., Morris water maze for spatial memory) .

Q. How should longitudinal studies be designed to assess chronic this compound effects on cortically mediated cognition?

Use repeated dosing regimens (e.g., 14–28 days) in aged or disease models (e.g., Alzheimer’s transgenic mice). Monitor cortical spine density, synaptic protein expression, and cognitive performance at multiple timepoints. Include washout periods to distinguish acute vs. sustained effects. Control for hormonal fluctuations by tracking estrous cycles in females .

Q. What statistical approaches are recommended for analyzing dose-dependent behavioral effects of this compound?

Non-parametric tests (e.g., Mann-Whitney U for pairwise comparisons) are suitable for ordinal behavioral data (e.g., aggression scores) . For multi-dose studies, apply Kruskal-Wallis with post hoc Dunn’s test. Use mixed-effects models to account for inter-individual variability in longitudinal designs. Report effect sizes and confidence intervals to contextualize biological significance .

Q. How can researchers integrate multi-omics data to map this compound’s molecular pathways in neural systems?

Pair RNA-seq (to identify ERβ-regulated transcripts) with phosphoproteomics (to map kinase activation). Validate hits using CRISPR/Cas9-mediated gene silencing in cultured neurons. Cross-reference datasets with public repositories (e.g., GEO, ProteomeXchange) to identify conserved pathways. In C. elegans models, leverage genetic tools like nhr-91 mutants to dissect ERβ-like signaling .

Q. What experimental controls are critical for confirming ERβ-specific effects of this compound in complex neural circuits?

Include ERβ knockout models, ERα-selective agonists, and co-treatment with ERβ antagonists (e.g., ICI 182,780). Control for systemic hormone fluctuations by measuring serum estradiol levels. In behavioral assays, account for social hierarchy confounders by pre-screening dominant/submissive phenotypes .

Q. How should confounders in this compound’s anxiolytic effects be addressed?

Standardize environmental conditions (e.g., light/dark cycles, noise) and habituate animals to testing apparatuses. Use blinded scoring for behavioral outcomes and validate findings across multiple assays (e.g., open field vs. light-dark box). Control for locomotor activity to distinguish anxiety-specific effects from general hyperactivity .

Methodological Resources

  • Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use PICO frameworks to structure research questions .
  • Data Analysis : Follow guidelines for reporting effect sizes, statistical power, and uncertainty quantification .
  • Ethical Compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and obtain institutional approvals for human-derived cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.